molecular formula C17H17N5O2S B3475523 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B3475523
M. Wt: 355.4 g/mol
InChI Key: SAUPFPRHYCSCCK-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide is a compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzenesulfonamide group. These structural features contribute to its wide range of biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with a suitable sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar compounds to 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide include other sulfonamide derivatives such as sulfamethazine and sulfadiazine. These compounds share structural similarities, such as the presence of a sulfonamide group and a pyrimidine ring. this compound is unique due to its specific combination of pyridine and benzenesulfonamide groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12-11-13(2)20-17(19-12)21-14-6-8-15(9-7-14)25(23,24)22-16-5-3-4-10-18-16/h3-11H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPFPRHYCSCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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